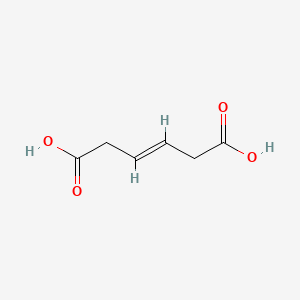

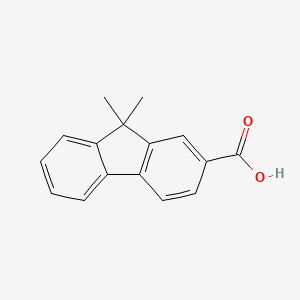

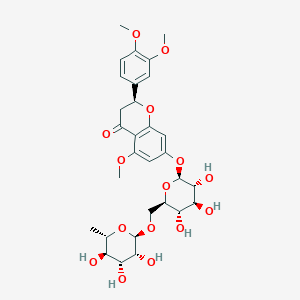

![molecular formula C9H10F3NO B3028789 2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol CAS No. 325153-01-3](/img/structure/B3028789.png)

2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol

Overview

Description

2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol, also known as TFMPE, is a synthetic compound with various applications in the fields of scientific research, drug development, and industrial chemistry. It has been used in a variety of studies and experiments, including drug synthesis and development, biochemistry, and pharmacology.

Scientific Research Applications

Subheading Potential Therapeutic Properties of Tyrosol and Hydroxytyrosol in Dentistry

Tyrosol (2- (4-hydroxyphenyl) ethanol) and hydroxytyrosol (2- (3,4-dihydroxyphenyl) ethanol) are phenolic compounds primarily found in olives, olive oil, and wine. These compounds exhibit significant antioxidant, anti-inflammatory, antiviral, and anti-tumor properties, making them the focus of numerous medical studies. An integrative literature review spanning the last 20 years was conducted to collate information on the application of these phenolic compounds in the dental field. Although the existing studies, many of which are in vitro, are limited, they highlight the potential of tyrosol and hydroxytyrosol in dentistry, particularly for their anti-inflammatory, antioxidant, and anti-tumor activities. These findings suggest that these compounds may have diverse clinical applications in dentistry, warranting further research (Ramos et al., 2020).

Ethanol's Biological Interactions and Desensitization Mechanisms

Subheading Ethanol's Biological Actions Through Ion Channels and Desensitization

Ethanol interacts with multiple receptors, including ion channels, and desensitization of these channels may be a key aspect of ethanol's pharmacology and effects. Ethanol influences the desensitization of various ion channels, such as type 3 serotonin, nicotinic acetylcholine, GABA-A, and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptors. Mutagenesis studies have identified areas within receptor proteins that sense n-alcohols differently, leading to varied modulation of receptor desensitization. However, the exact contribution of biochemical processes like lipid microenvironment, post-translational channel modification, and channel subunit composition to these interactions remains unclear. Understanding these interactions can help explain ethanol's varying actions under different conditions and contribute to understanding molecular and behavioral tolerance to ethanol, which might be linked to alcoholism risk (Dopico & Lovinger, 2009).

Bio-Ethanol in Renewable Energy

Subheading Bio-Ethanol Reforming for Hydrogen Production

Bio-ethanol is a promising renewable energy carrier, produced mainly from biomass fermentation. Reforming bio-ethanol offers a significant method for hydrogen production from renewable resources. The catalysts used, particularly Rh and Ni, and the selection of proper supports like MgO, ZnO, CeO2, and La2O3, play crucial roles in the ethanol reforming process. The development of bimetallic catalysts, alloy catalysts, and double-bed reactors is promising to enhance hydrogen production and long-term catalyst stability. Despite being in the early R&D stage, bio-ethanol reforming for hydrogen production holds promise for future fuel cell applications (Ni, Leung & Leung, 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Biochemical Analysis

Biochemical Properties

It is known that trifluoromethylbenzenes, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the compound .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound should be stored in a dark place, in an inert atmosphere, at room temperature for optimal stability .

Metabolic Pathways

Similar compounds are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

properties

IUPAC Name |

2-amino-2-[2-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)7-4-2-1-3-6(7)8(13)5-14/h1-4,8,14H,5,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRSHTSIVLNGMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601269625 | |

| Record name | β-Amino-2-(trifluoromethyl)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601269625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

325153-01-3 | |

| Record name | β-Amino-2-(trifluoromethyl)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325153-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Amino-2-(trifluoromethyl)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601269625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

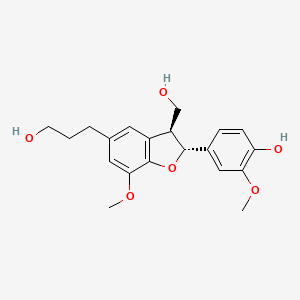

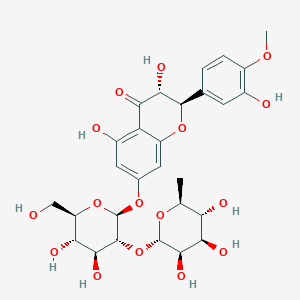

![1-Hydroxy-3-methoxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione;1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B3028723.png)

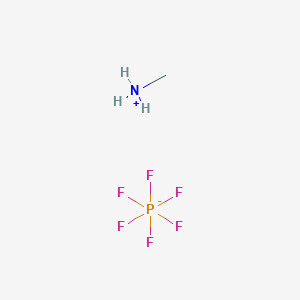

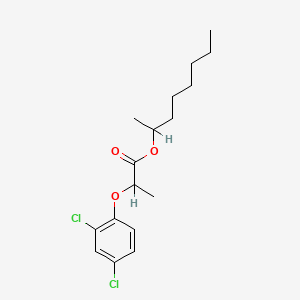

![1-[2-(Hydroxymethyl)phenyl]-4-piperidinol](/img/structure/B3028726.png)